

Potential Research Applications of 2-cyano-N-methylbenzamide: A Technical Guide

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Compound of Interest

Compound Name: 2-cyano-N-methylbenzamide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-cyano-N-methylbenzamide is a small molecule with a chemical structure that suggests a range of potential applications in biomedical research and drug discovery. While direct experimental data on this specific compound is limited, its structural motifs—a cyano group and an N-methylbenzamide core—are present in numerous biologically active molecules. This technical guide provides an in-depth analysis of the potential research applications of **2-cyano-N-methylbenzamide** by examining the established activities of structurally related compounds. The primary aim is to furnish researchers and drug development professionals with a foundational understanding of its potential as a lead compound for novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. This document outlines potential synthesis pathways, proposes key areas for biological investigation, and provides hypothetical experimental protocols to guide future research.

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates. Its ability to engage in key hydrogen bonding and hydrophobic interactions makes it an ideal anchor for designing enzyme inhibitors and receptor modulators. The addition of a cyano group can enhance a molecule's metabolic stability, polarity, and binding affinity. The N-methyl group can influence solubility and cell permeability. The combination of these features in **2-cyano-N-methylbenzamide** suggests its

potential as a valuable tool in chemical biology and a starting point for drug discovery programs. This guide will explore its potential applications by drawing parallels with well-characterized benzamide derivatives.

Physicochemical Properties (Predicted)

Quantitative experimental data for **2-cyano-N-methylbenzamide** is not readily available in the public domain. The following table summarizes predicted physicochemical properties, which can be used to guide initial experimental design.

Property	Predicted Value
Molecular Formula	C ₉ H ₈ N ₂ O
Molecular Weight	160.17 g/mol
XLogP3	0.7
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	2
Rotatable Bond Count	1
Exact Mass	160.0637 g/mol
Topological Polar Surface Area	44.1 Å ²

Data sourced from PubChem CID 20261950 for the isomeric N-cyano-N-methylbenzamide, which is expected to have similar properties.^[1]

Potential Research Applications

Based on the biological activities of structurally analogous compounds, **2-cyano-N-methylbenzamide** warrants investigation in several key therapeutic areas.

Oncology

The benzamide moiety is a well-established pharmacophore in the development of anticancer agents. Several classes of enzyme inhibitors crucial to cancer cell survival and proliferation feature this core structure.

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair.[2][3] Inhibitors of PARP have shown significant efficacy in treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzamide structure is a known pharmacophore for PARP inhibition.[2][4]

Proposed Research:

- In vitro PARP1/2 enzyme assays: To determine the direct inhibitory activity of **2-cyano-N-methylbenzamide**.
- Cell-based assays: To assess its ability to induce synthetic lethality in BRCA-deficient cancer cell lines.
- Mechanism of action studies: To investigate its impact on DNA damage repair pathways.

HDACs are a class of enzymes that play a crucial role in epigenetic regulation.[5][6][7][8] Their dysregulation is a hallmark of many cancers. Benzamide-containing compounds, such as Entinostat (MS-275), are known class I HDAC inhibitors.[5][9]

Proposed Research:

- In vitro HDAC enzyme assays: To evaluate the inhibitory activity against different HDAC isoforms.
- Western blotting: To assess the acetylation status of histones and other HDAC substrates in treated cancer cells.
- Cell proliferation and apoptosis assays: To determine its anticancer effects in various cancer cell lines.

Protein kinases are key regulators of cellular signaling pathways that are often hyperactivated in cancer. Numerous kinase inhibitors incorporate a benzamide scaffold. For instance, derivatives of benzamide have been investigated as inhibitors of Bcr-Abl kinase in chronic myeloid leukemia and Rho-associated kinase-1 (ROCK1).[10][11][12][13]

Proposed Research:

- Kinase profiling: To screen **2-cyano-N-methylbenzamide** against a panel of cancer-related kinases.
- Molecular docking studies: To predict the binding mode of the compound within the ATP-binding pocket of target kinases.
- Downstream signaling analysis: To confirm the inhibition of specific kinase pathways in cancer cells.

Neurodegenerative Diseases

The neuroprotective potential of benzamide derivatives has been noted, particularly in the context of PARP inhibition, which can mitigate neuronal cell death in response to oxidative stress and DNA damage.^[2]

Proposed Research:

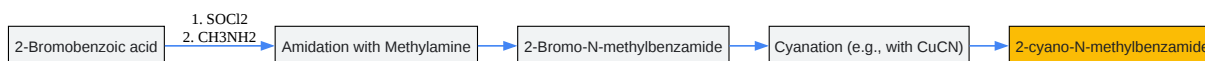
- In vitro neuroprotection assays: To assess the ability of the compound to protect neuronal cells from toxins or oxidative stress.
- Animal models of neurodegeneration: To investigate its efficacy in models of diseases such as Parkinson's or Alzheimer's.
- Blood-brain barrier permeability assays: To determine its potential for central nervous system applications.

Proposed Synthetic and Experimental Methodologies

Synthesis of 2-cyano-N-methylbenzamide

While a specific, validated synthesis for **2-cyano-N-methylbenzamide** is not published, a plausible synthetic route can be adapted from methods used for structurally similar compounds, such as 2-amino-5-cyano-N,3-dimethylbenzamide.^{[14][15]}

Hypothetical Synthetic Workflow:



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Caption: Hypothetical synthesis of **2-cyano-N-methylbenzamide**.

Experimental Protocol (Hypothetical):

- Amidation: 2-Bromobenzoic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with methylamine in an appropriate solvent (e.g., dichloromethane) to yield 2-bromo-N-methylbenzamide.
- Cyanation: The 2-bromo-N-methylbenzamide is subjected to a cyanation reaction, for example, using copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP at elevated temperatures. This nucleophilic substitution replaces the bromine atom with a cyano group to yield the final product, **2-cyano-N-methylbenzamide**.
- Purification: The crude product can be purified by column chromatography on silica gel.

In vitro PARP Inhibition Assay

Objective: To determine the IC₅₀ value of **2-cyano-N-methylbenzamide** against PARP1.

Methodology:

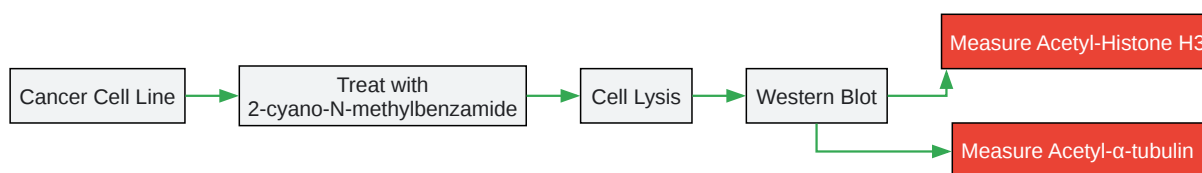
- A commercially available colorimetric PARP assay kit can be used.
- Recombinant human PARP1 enzyme is incubated with a histone-coated 96-well plate.
- **2-cyano-N-methylbenzamide** is added at various concentrations.
- The reaction is initiated by the addition of biotinylated NAD⁺ and activated DNA.
- After incubation, the plate is washed, and streptavidin-HRP is added to detect the incorporated biotinylated poly(ADP-ribose).

- The colorimetric signal is developed with TMB substrate and measured using a plate reader.
- The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

Compound	PARP1 IC ₅₀ (μM)
Olaparib (Control)	[Known Value]
2-cyano-N-methylbenzamide	[Experimental Value]

HDAC Inhibition and Target Engagement Workflow



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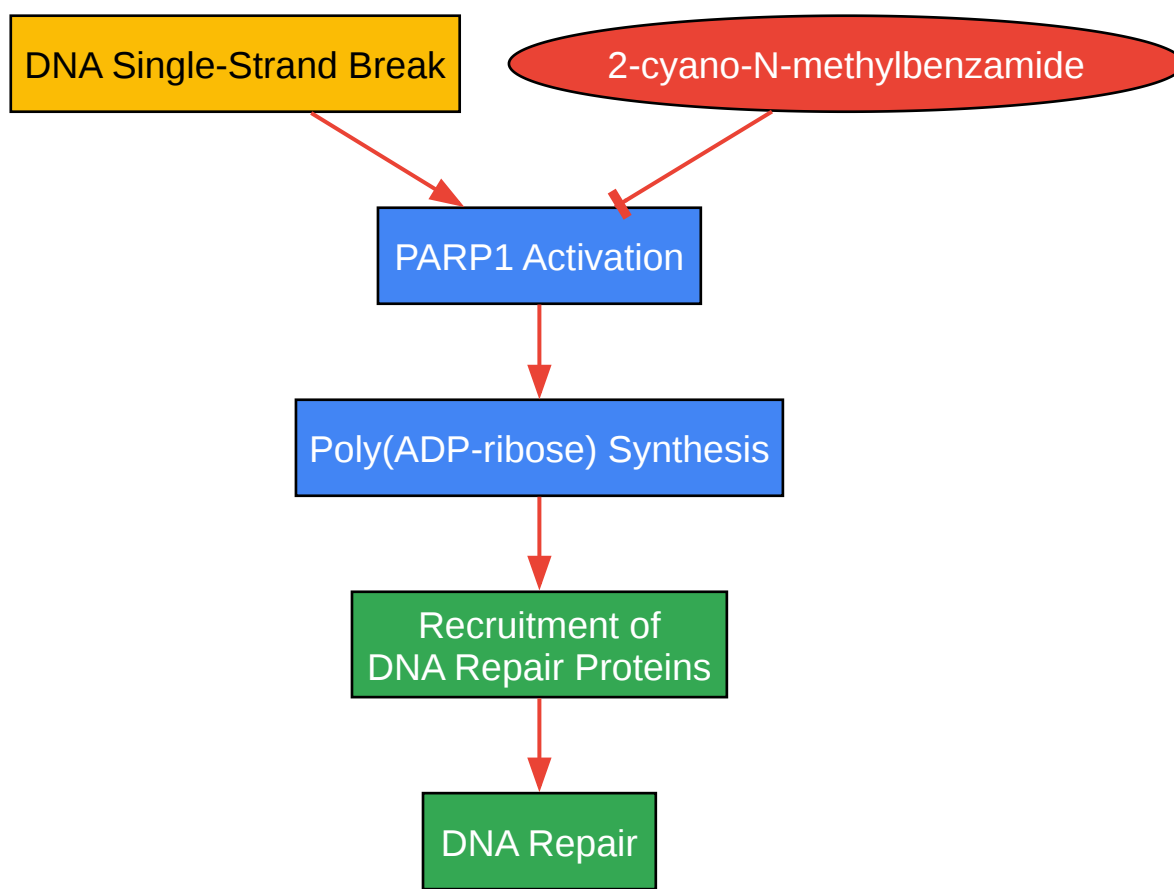
Caption: Workflow for assessing HDAC inhibition in cells.

Signaling Pathways for Investigation

Based on the potential targets, the following signaling pathways are of high interest for studying the effects of **2-cyano-N-methylbenzamide**.

DNA Damage Response Pathway

If **2-cyano-N-methylbenzamide** acts as a PARP inhibitor, it will primarily impact the DNA damage response (DDR) pathway.



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Caption: Inhibition of the PARP1-mediated DNA damage response.

Conclusion and Future Directions

While **2-cyano-N-methylbenzamide** is an understudied molecule, its structural components are featured in a variety of potent, biologically active compounds. This guide posits that its most promising research applications lie in the fields of oncology and neurodegeneration, with potential mechanisms of action including the inhibition of PARP, HDACs, and various protein kinases. The proposed synthetic routes and experimental protocols provide a starting point for researchers to begin exploring the therapeutic potential of this compound. Future work should focus on its synthesis and purification, followed by a systematic in vitro screening against the targets identified in this guide. Positive hits should then be followed up with cell-based assays and, eventually, in vivo studies to validate its therapeutic potential. The exploration of **2-cyano-N-methylbenzamide** and its derivatives could lead to the development of novel chemical probes and therapeutic agents.

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